
5-CR, 6G, SE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxyrhodamine 6G, Succinimidyl Ester: is a fluorescent dye widely used in various biochemical and molecular biology applications. This compound is known for its high fluorescence quantum yield and excellent photostability, making it a popular choice for labeling and detection purposes in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The succinimidyl ester group in 5-Carboxyrhodamine 6G, Succinimidyl Ester is highly reactive towards primary amines, leading to the formation of stable amide bonds.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in organic solvents like DMF or DMSO at room temperature. Common reagents include primary amines.
Hydrolysis: Occurs in the presence of water or aqueous buffers
Major Products:
Substitution Reactions: Formation of amide-linked conjugates.
Hydrolysis: Formation of 5-Carboxyrhodamine 6G
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology:
- Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine:
- Utilized in diagnostic assays and imaging techniques to detect and quantify biological targets.
Industry:
Mécanisme D'action
The primary mechanism of action of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves its ability to form stable covalent bonds with primary amines through its reactive succinimidyl ester group. This allows the dye to be conjugated to various biomolecules, enabling their detection and visualization through fluorescence. The excitation and emission spectra of the dye fall between those of fluorescein and tetramethylrhodamine, providing a unique spectral profile for multiplexing applications .
Comparaison Avec Des Composés Similaires
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Tetramethylrhodamine: Similar in structure but with lower fluorescence quantum yield compared to 5-Carboxyrhodamine 6G, Succinimidyl Ester
Uniqueness:
Higher Fluorescence Quantum Yield: Compared to tetramethylrhodamine, 5-Carboxyrhodamine 6G, Succinimidyl Ester exhibits a higher fluorescence quantum yield, making it more efficient for detection purposes.
Excellent Photostability: The dye is more photostable than many other fluorescent dyes, ensuring longer-lasting fluorescence signals
Propriétés
Numéro CAS |
209112-21-0 |
|---|---|
Formule moléculaire |
C31H29N3O7 |
Poids moléculaire |
555.59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


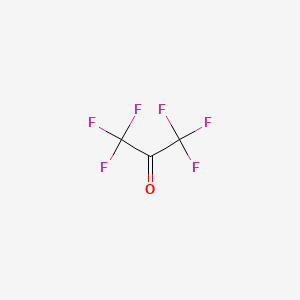
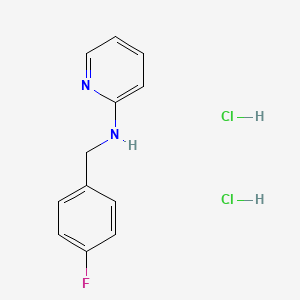
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
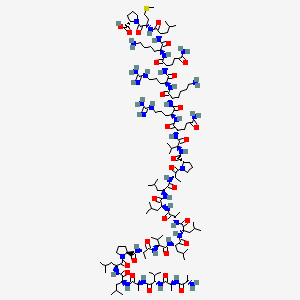
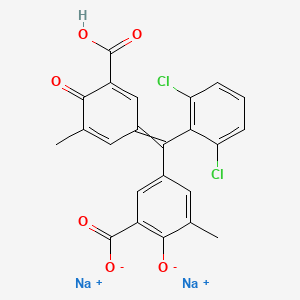
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
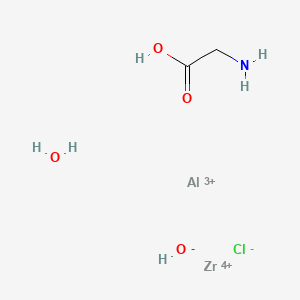
![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)
